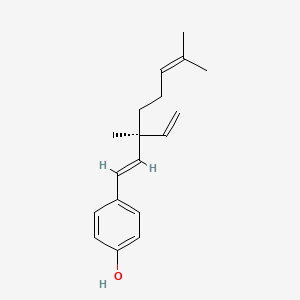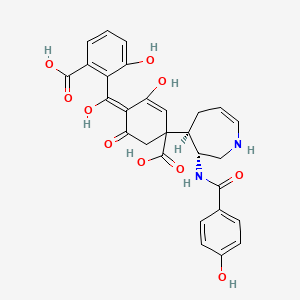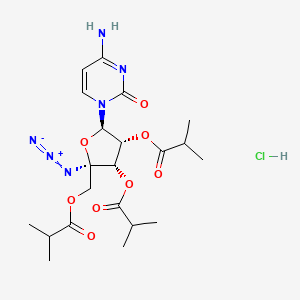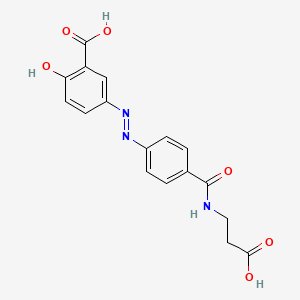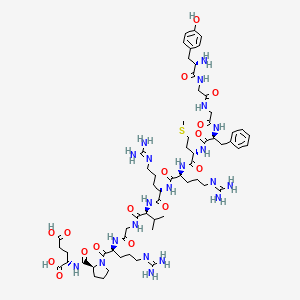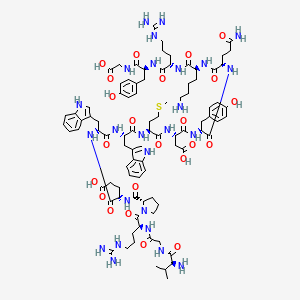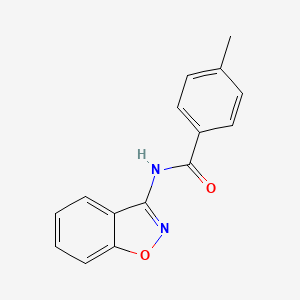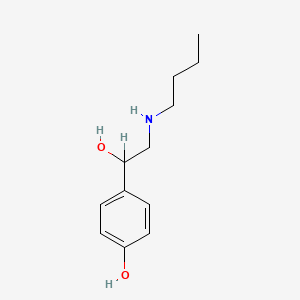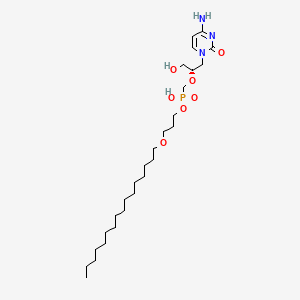
Brincidofovir
描述
布林西多福韦,商品名为Tembexa,是一种主要用于治疗天花的抗病毒药物。它是一种西多福韦的脂质缀合物前药,旨在将西多福韦释放到细胞内,从而提高西多福韦在细胞内的浓度并降低其在血浆中的浓度。 这有效地增强了其对双链 DNA 病毒的活性,并提高了其口服生物利用度 .
准备方法
合成路线和反应条件: 布林西多福韦是通过将西多福韦与脂质分子偶联而合成的。该分子的脂质部分模拟内源性溶血磷脂酰胆碱,有利于药物进入感染细胞。 合成路线涉及西多福韦与脂质分子之间形成磷酸二酯键 .
工业生产方法: 布林西多福韦的工业生产涉及西多福韦的大规模合成,然后在受控条件下将其与脂质分子偶联。 该工艺确保最终产品的高纯度和高产率,最终被制成口服片剂或悬浮液用于医疗用途 .
化学反应分析
反应类型: 布林西多福韦在进入靶细胞后发生水解,释放西多福韦。 释放的西多福韦随后被磷酸化为其活性形式,西多福韦二磷酸酯 .
常用试剂和条件:
水解: 布林西多福韦中的磷酸二酯键被细胞酶水解,释放西多福韦。
磷酸化: 西多福韦被细胞激酶磷酸化,形成西多福韦二磷酸酯。
主要产物:
西多福韦: 布林西多福韦水解后形成的主要产物。
西多福韦二磷酸酯: 西多福韦磷酸化后形成的活性抗病毒剂.
科学研究应用
布林西多福韦因其抗病毒特性而被广泛研究。它对多种 DNA 病毒有效,包括巨细胞病毒、腺病毒和EB病毒。 此外,它已被研究用于治疗猴痘和其他正痘病毒疾病的潜力 .
在肿瘤学领域,布林西多福韦已显示出抗增殖特性,使其成为重新用于治疗某些类型淋巴瘤的候选药物 . 在自然杀伤/T 细胞淋巴瘤模型中,已观察到其诱导复制应激、激活 STING 途径和促进免疫原性细胞死亡的能力 .
作用机制
布林西多福韦是一种前药,由与脂质分子偶联的西多福韦组成。该分子的脂质部分模拟内源性溶血磷脂酰胆碱,使药物能够进入感染天花的细胞。进入细胞后,布林西多福韦发生水解,释放西多福韦,随后被磷酸化形成西多福韦二磷酸酯。 西多福韦二磷酸酯通过自身整合到病毒 DNA 链中,抑制病毒 DNA 聚合酶介导的 DNA 合成,从而终止病毒 DNA 合成 .
类似化合物:
西多福韦: 布林西多福韦的母体化合物,用于静脉注射治疗艾滋病患者的巨细胞病毒视网膜炎。
比较: 布林西多福韦与西多福韦相比具有多项优势,包括改善的口服生物利用度和减少的肾毒性。 与需要静脉注射的西多福韦不同,布林西多福韦可以口服给药,这对患者来说更方便 . 与特考维瑞玛相比,布林西多福韦对多种 DNA 病毒具有更广泛的活性,而特考维瑞玛对正痘病毒更具特异性 .
相似化合物的比较
Cidofovir: The parent compound of brincidofovir, used intravenously for the treatment of cytomegalovirus retinitis in patients with AIDS.
Comparison: this compound offers several advantages over cidofovir, including improved oral bioavailability and reduced nephrotoxicity. Unlike cidofovir, which requires intravenous administration, this compound can be administered orally, making it more convenient for patients . Compared to tecovirimat, this compound has a broader spectrum of activity against various DNA viruses, whereas tecovirimat is more specific to orthopoxviruses .
属性
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFKKQWPMNTIM-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N3O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196190 | |
| Record name | Brincidofovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Brincidofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Brincidofovir is a pro-drug comprising [cidofovir] conjugated to a lipid molecule - the lipid component mimics an endogenous lipid, lysophosphatidylcholine, which allows the molecule to hijack endogenous lipid uptake pathways to enter infected cells. Following uptake, the lipid molecule is cleaved to generate cidofovir, which is then phosphorylated to generate the active antiviral compound, cidofovir disphosphate. The antiviral effects of cidofovir diphosphate appear to be the result of two distinct mechanisms. Mechanistic studies using recombinant vaccinia DNA polymerase suggest that it inhibits orthopoxvirus DNA polymerase-mediated DNA synthesis. In addition, cidofovir is an acyclic nucleotide analogue of deoxycytidine monophosphate - cidofovir diphosphate can therefore be incorporated into the growing viral DNA chain and consequently slow the rate of viral DNA synthesis. | |
| Record name | Brincidofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
444805-28-1 | |
| Record name | Hexadecyloxypropyl-cidofovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444805-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brincidofovir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444805281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brincidofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12151 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brincidofovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRINCIDOFOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6794O900AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Brincidofovir exert its antiviral activity?
A1: this compound itself is a prodrug that is converted intracellularly to its active metabolite, cidofovir diphosphate. [] Cidofovir diphosphate acts as an analog of cytidine triphosphate and competes for incorporation into viral DNA by viral DNA polymerase. [] Once incorporated, cidofovir diphosphate inhibits viral DNA synthesis leading to the suppression of viral replication. [, ]
Q2: Is this compound's mechanism of action solely based on chain termination?
A2: While this compound's primary mechanism involves chain termination, studies suggest it might also directly inhibit Adenovirus 5 DNA polymerase activity at higher concentrations. []
Q3: Does this compound's active metabolite, cidofovir diphosphate, affect the exonuclease activity of viral DNA polymerases?
A3: Research indicates that misincorporated cidofovir diphosphate is not easily removed by the exonuclease activity of Adenovirus 5 DNA polymerase, further contributing to its antiviral effect. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound ((S)-1-[(3-hydroxy-2-(phosphonomethoxy)propyl)oxy]ethyl)(2-hexadecyloxypropyl) hydrogen phosphate) has a molecular formula of C22H49O11P2 and a molecular weight of 551.57 g/mol.
Q5: How does the lipid conjugation in this compound affect its pharmacological properties compared to cidofovir?
A6: The lipid conjugation in this compound enhances its oral bioavailability and leads to higher intracellular concentrations of the active drug (cidofovir diphosphate) compared to cidofovir. It also exhibits lower plasma concentrations of cidofovir, potentially reducing the risk of nephrotoxicity associated with cidofovir. [, ]
Q6: How is this compound metabolized in the body?
A7: this compound is metabolized through both oxidative and hydrolytic pathways. The oxidative pathway is initiated by cytochrome P450 4F2 (CYP4F2). []
Q7: What is the impact of this compound administration route on its pharmacokinetic profile?
A9: Following intravenous administration, minimal to no increase in this compound exposure parameters is observed compared to oral administration. This suggests that the first-pass metabolism might not significantly affect its pharmacokinetics. []
Q8: What is the in vitro efficacy of this compound against various viruses?
A10: this compound demonstrates potent in vitro activity against a broad range of double-stranded DNA viruses. This includes adenoviruses, herpesviruses (including cytomegalovirus), BK polyomavirus, poxviruses (including variola virus and monkeypox virus), and African swine fever virus. [, , , , , , ]
Q9: What is the evidence for this compound's efficacy in treating adenovirus infections in transplant recipients?
A12: Retrospective studies and case reports indicate that this compound effectively controls adenovirus viremia in pediatric hematopoietic cell transplant recipients, including those unresponsive to cidofovir. [, , , ] It also shows promise in treating adenovirus infections in solid organ transplant recipients, even in cases with pre-existing viral resistance to ganciclovir. [, ]
Q10: Has this compound demonstrated activity against acyclovir-resistant Herpes Simplex Virus infections?
A13: Case reports suggest that this compound can successfully treat acyclovir-resistant Herpes Simplex Virus infections in hematopoietic cell transplant recipients. [, ]
Q11: Is there evidence for this compound's potential in treating BK Polyomavirus-associated nephropathy (PVAN)?
A14: this compound has shown in vitro activity against BK polyomavirus in human urothelial cells and primary human renal tubule cells, suggesting its potential use for PVAN. [, ] A case report also describes successful treatment of PVAN in a hematopoietic stem cell transplant recipient using this compound. []
Q12: How does this compound's efficacy compare to cidofovir in controlling adenovirus infections?
A15: Retrospective studies indicate that this compound is significantly more effective than cidofovir in controlling adenovirus viremia in pediatric hematopoietic cell transplant recipients, particularly during the lymphopenic phase. [, ] This improved efficacy is likely due to better oral bioavailability and higher intracellular drug concentrations.
Q13: Can resistance to this compound develop?
A17: Yes, in vitro studies have identified mutations in the viral DNA polymerase gene (UL54) of cytomegalovirus that confer resistance to this compound. These mutations, such as N408K and V812L, also confer cross-resistance to other antiviral drugs like ganciclovir and cidofovir. []
Q14: Are there known resistance mechanisms for this compound in adenovirus?
A18: Research has shown that mutations in the adenovirus DNA polymerase gene can lead to reduced susceptibility to this compound. For instance, the V303I and T87I mutations in adenovirus 5 DNA polymerase were linked to a 2.1-fold increase in the 50% effective concentration (EC50) for this compound. []
Q15: Are there other antiviral drugs that could be considered for treating monkeypox virus infections?
A19: Tecovirimat (TPOXX) is another antiviral drug approved for treating smallpox that has shown efficacy in animal models of monkeypox virus infection. [, , ]
Q16: How does Tecovirimat's mechanism of action differ from this compound?
A20: Unlike this compound, which targets viral DNA polymerase, Tecovirimat inhibits the formation of the extracellular enveloped virus, preventing cell-to-cell transmission. [, ]
Q17: Are there any advantages of Tecovirimat over this compound in treating monkeypox?
A21: While both drugs show promise, Tecovirimat has emerged as a potential first-line treatment option for monkeypox due to its favorable safety profile compared to this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


